7-Thia-2-azaspiro[3.5]nonane oxalate
Overview
Description
7-Thia-2-azaspiro[3.5]nonane oxalate is a type of organic compound that belongs to the class of azaspiro compounds . These compounds are characterized by a structure containing a spiro-fused ring system, where one of the atoms in the ring is a nitrogen atom (aza-) and one of the rings contains a sulfur atom (7-thia-). The term “oxalate” indicates that the compound forms a salt or ester with oxalic acid .
Synthesis Analysis
The synthesis of azaspiro compounds can be complex and often involves multiple steps, including the formation of the spiro ring system and the introduction of the nitrogen and sulfur atoms. Unfortunately, without specific information on the synthesis of this compound, it’s difficult to provide a detailed analysis .Molecular Structure Analysis
The molecular structure of this compound would be expected to feature a spiro-fused ring system, with one of the rings containing a nitrogen atom and another ring containing a sulfur atom. The compound would also be expected to contain an oxalate group .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For this compound, these properties could include things like its melting point, boiling point, solubility in various solvents, and stability under different conditions. Unfortunately, without specific data, it’s not possible to provide a detailed analysis .Scientific Research Applications
Drug Discovery and Development
The synthesis of novel thia/oxa-azaspiro[3.4]octanes, including compounds related to 7-Thia-2-azaspiro[3.5]nonane oxalate, has been designed to serve as multifunctional, structurally diverse modules for drug discovery. These compounds have been synthesized through robust and step-economic routes, with enantioselective approaches reported, highlighting their potential in creating diverse pharmaceutical agents (Li, Rogers-Evans, & Carreira, 2013).
Synthetic Chemistry
In the realm of synthetic chemistry, one-pot synthesis methods have been developed to create 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, showcasing the versatility and efficiency of these compounds in chemical synthesis. These methods highlight the simplicity of the procedures and the ease of product separation, indicating the practicality of synthesizing such spirocyclic compounds (Huynh, Nguyen, & Nishino, 2017).
Anticancer and Antiviral Applications
Novel 1-Thia-4-azaspiro[4.5]decane derivatives have shown moderate to high inhibition activities against various cancer cell lines, including HepG-2 (human liver hepatocellular carcinoma), PC-3 (human prostate adenocarcinoma), and HCT116 (human colorectal carcinoma), indicating their potential application in cancer therapy (Flefel et al., 2017).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for compounds that have medicinal or therapeutic uses. Without specific information on any biological activity of 7-Thia-2-azaspiro[3.5]nonane oxalate, it’s not possible to provide details on its mechanism of action .
Safety and Hazards
Future Directions
The future directions for research on a compound like 7-Thia-2-azaspiro[3.5]nonane oxalate would likely depend on its potential applications. For example, if it were found to have medicinal properties, future research might focus on optimizing its synthesis, studying its mechanism of action, or investigating its safety and efficacy in clinical trials .
Properties
IUPAC Name |
oxalic acid;7-thia-2-azaspiro[3.5]nonane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NS.C2H2O4/c1-3-9-4-2-7(1)5-8-6-7;3-1(4)2(5)6/h8H,1-6H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMMRCAXWDUOOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC12CNC2.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1392804-36-2 | |
Record name | 7-Thia-2-azaspiro[3.5]nonane, ethanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1392804-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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